molecular formula C10H11FO2 B3029793 Methyl 2-(3-fluoro-4-methylphenyl)acetate CAS No. 787585-29-9

Methyl 2-(3-fluoro-4-methylphenyl)acetate

Cat. No.: B3029793
CAS No.: 787585-29-9
M. Wt: 182.19
InChI Key: ISUNYZAHRLYMEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(3-fluoro-4-methylphenyl)acetate is an organic compound with the molecular formula C10H11FO2. It is a fluorinated aromatic ester, known for its applications in various fields of scientific research and industry. The compound is characterized by the presence of a fluoro and methyl group attached to a phenyl ring, which is further connected to an acetate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(3-fluoro-4-methylphenyl)acetate typically involves the esterification of 3-fluoro-4-methylphenylacetic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of advanced purification techniques such as distillation and crystallization ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-fluoro-4-methylphenyl)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding carboxylic acid.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products Formed

    Oxidation: 3-fluoro-4-methylphenylacetic acid.

    Reduction: 3-fluoro-4-methylphenylmethanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-(3-fluoro-4-methylphenyl)acetate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-(3-fluoro-4-methylphenyl)acetate involves its interaction with specific molecular targets and pathways. The fluoro group can enhance the compound’s binding affinity to certain enzymes or receptors, influencing its biological activity. The acetate moiety can undergo hydrolysis, releasing the active phenylacetic acid derivative.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(4-fluoro-3-methylphenyl)acetate
  • Methyl 2-(3-fluoro-4-methoxyphenyl)acetate
  • Methyl 2-(3-fluoro-4-hydroxyphenyl)acetate

Uniqueness

Methyl 2-(3-fluoro-4-methylphenyl)acetate is unique due to the specific positioning of the fluoro and methyl groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds.

Properties

IUPAC Name

methyl 2-(3-fluoro-4-methylphenyl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FO2/c1-7-3-4-8(5-9(7)11)6-10(12)13-2/h3-5H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISUNYZAHRLYMEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CC(=O)OC)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20730852
Record name Methyl (3-fluoro-4-methylphenyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20730852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

787585-29-9
Record name Methyl (3-fluoro-4-methylphenyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20730852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

(3-Fluoro-4-methylphenyl)acetic acid (105.3 g) was dissolved in methanol (740 ml) and concentrated sulfuric acid (9.9 ml) was added. The mixture was stirred at 85° C. for 1 hr. The reaction mixture was cooled to room temperature, and concentrated under reduced pressure. Water was added to the obtained residue and the mixture was extracted with ethyl acetate (1 L). The organic layer was washed successively with water, aqueous sodium hydrogencarbonate solution, water and saturated brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to give the title compound (114.2 g).
Quantity
105.3 g
Type
reactant
Reaction Step One
Quantity
740 mL
Type
reactant
Reaction Step One
Quantity
9.9 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-(3-fluoro-4-methylphenyl)acetate
Reactant of Route 2
Reactant of Route 2
Methyl 2-(3-fluoro-4-methylphenyl)acetate
Reactant of Route 3
Reactant of Route 3
Methyl 2-(3-fluoro-4-methylphenyl)acetate
Reactant of Route 4
Reactant of Route 4
Methyl 2-(3-fluoro-4-methylphenyl)acetate
Reactant of Route 5
Reactant of Route 5
Methyl 2-(3-fluoro-4-methylphenyl)acetate
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Methyl 2-(3-fluoro-4-methylphenyl)acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.